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Introduction
Tolaasin, a lipodepsipeptide toxin produced by Pseudomonas tolaasii, is the causative agent of

brown blotch disease in cultivated mushrooms.[1][2] Its mechanism of action involves the

formation of ion channels in the cell membranes of the host organism, leading to disruption of

osmotic pressure and eventual cell lysis.[1][3] Understanding the dynamics of tolaasin ion

channel formation is crucial for the development of effective inhibitors to control this disease

and for broader applications in studying pore-forming toxins. These application notes provide

detailed protocols for key experimental techniques used to characterize tolaasin ion channels.

Tolaasin is a peptide toxin with a molecular weight of 1985 Da, consisting of 18 amino acids

with a β-hydroxy-octanoic acid at the N-terminus.[1][3] It forms two main types of ion channels

in artificial lipid bilayers.[4][5] The type 1 channel has a slope conductance of 150 pS, while the

type 2 channel exhibits two sub-conductance states of 300 and 500 pS in a buffer containing

100 mM KCl.[4][5] The formation of these channels is a concentration-dependent process, with

single-channel currents being optimally observed at a tolaasin concentration of 15.9 nM.[4][5]

Quantitative Data Summary
The following tables summarize the electrophysiological properties of tolaasin ion channels

and the effects of known inhibitors.
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Table 1: Electrophysiological Characteristics of Tolaasin Ion Channels[4][5][6]

Channel Type Conductance (pS) Properties

Type 1 150

Linear current-voltage

relationship. More frequently

observed (approx. 4:1 ratio to

Type 2).

Type 2
300 and 500 (sub-conductance

states)

Exhibits two distinct sub-

conductance states.

- 200-220

Unitary conductance observed

in some studies, with long-

lasting openings and no time-

dependent inactivation.

Table 2: Inhibitors of Tolaasin Ion Channel Activity[4][5][6]

Inhibitor Effective Concentration Observations

Zinc (Zn²⁺) 500 µM - 1.2 mM
Complete inhibition of both

Type 1 and Type 2 channels.

Tolaasin-Inhibitory Factor 16

(TIF 16)
30 µM

Rapidly and irreversibly inhibits

tolaasin channels.

Experimental Protocols
Planar Black Lipid Membrane (BLM) Electrophysiology
This protocol details the formation of a planar lipid bilayer and the subsequent recording of

single-channel currents induced by tolaasin. This technique is fundamental for characterizing

the biophysical properties of ion channels.

Materials:

Phosphatidyl serine (PS) and phosphatidyl ethanolamine (PE) dissolved in n-decane (20

mg/mL) in a 1:1 ratio[7]
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Tolaasin, purified

Buffer solution: 100 mM KCl, 10 mM HEPES, pH 7.4[7]

Delrin cup with a 0.25 mm diameter hole[7]

Ag/AgCl electrodes

Low-noise voltage-clamp amplifier

Data acquisition system (e.g., pClamp software)[7]

Low-pass Bessel filter[7]

Procedure:

Chamber Preparation: Thoroughly clean the Delrin cup and the recording chamber.

Bilayer Formation:

Paint the lipid solution (PS/PE in n-decane) across the hole in the Delrin cup.

Allow the solvent to thin, forming a bilayer membrane. This can be monitored by observing

the membrane capacitance.

Buffer Addition: Fill both the cis and trans chambers with the buffer solution (100 mM KCl, 10

mM HEPES, pH 7.4) to establish symmetric ionic conditions.[7] The trans chamber is

typically held at ground potential.[7]

Tolaasin Addition: Add purified tolaasin to the cis chamber to a final concentration of

approximately 15.9 nM (0.6 units).[4][5]

Single-Channel Recording:

Apply a holding potential across the membrane using the voltage-clamp amplifier.

Record the resulting ion currents. Signals are typically filtered at 1 kHz using a low-pass

Bessel filter.[7]
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Analyze the data using appropriate software to determine channel conductance, open

probability, and other kinetic properties.[7]

Expected Results: Successful experiments will show discrete, stepwise changes in current,

corresponding to the opening and closing of individual tolaasin ion channels. The conductance

of these channels can be calculated from the current amplitude at different holding potentials.

Hemolysis Assay
This assay provides a simple and effective method to assess the membrane-disrupting activity

of tolaasin by measuring the lysis of red blood cells (RBCs).

Materials:

Fresh, defibrinated sheep, rabbit, or horse blood[8]

Phosphate-buffered saline (PBS), pH 7.4

Tolaasin solution of known concentration

Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis[9]

PBS as a negative control for 0% hemolysis[9]

96-well microtiter plate (U- or V-bottom)[10]

Centrifuge

Spectrophotometer (plate reader) capable of measuring absorbance at 541 nm[11]

Procedure:

RBC Preparation:

Wash the defibrinated blood three times with 5 volumes of cold, sterile PBS, centrifuging

at 500 x g for 10 minutes at 4°C after each wash.[9]

After the final wash, resuspend the RBC pellet in PBS to obtain a 2% (v/v) suspension.[10]

[11]
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Assay Setup:

In a 96-well plate, prepare serial dilutions of the tolaasin solution in PBS.

Add 75 µL of each tolaasin dilution to the respective wells.[9]

Add 75 µL of PBS to the negative control wells and 75 µL of 1% Triton X-100 to the

positive control wells.[9]

Incubation:

Add 75 µL of the 2% RBC suspension to all wells.

Incubate the plate at 37°C for 30-60 minutes.[11]

Measurement:

Centrifuge the plate at 1,000 x g for 10 minutes to pellet the intact RBCs.[9]

Carefully transfer the supernatant to a new flat-bottom 96-well plate.

Measure the absorbance of the supernatant at 541 nm, which corresponds to the amount

of released hemoglobin.[11]

Calculation:

Calculate the percentage of hemolysis using the following formula:[9] % Hemolysis =

[(Abssample - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl)] x 100

Expected Results: A dose-dependent increase in absorbance will be observed with increasing

concentrations of tolaasin, indicating a higher degree of red blood cell lysis.

Calcein Leakage Assay
This fluorescence-based assay uses liposomes encapsulating a self-quenching dye (calcein) to

measure membrane permeabilization induced by tolaasin.

Materials:
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Lipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) and cardiolipin (CL)

at a 58:42 ratio) dissolved in chloroform[5]

Calcein solution (e.g., 50-80 mM in 10 mM HEPES buffer, pH 7.4)[4][5]

HEPES buffer (10 mM, pH 7.4)

Size-exclusion chromatography column (e.g., Sephadex G-25)[5]

Extruder with polycarbonate filters (100 nm pore size)[5]

Tolaasin solution

Triton X-100 (1% v/v) for 100% leakage control[5]

Fluorometer or fluorescence plate reader (Excitation: 490 nm, Emission: 515 nm)[5]

Procedure:

Liposome Preparation:

Dry the lipid mixture from chloroform under a stream of nitrogen gas to form a thin film.

Hydrate the lipid film with the calcein solution.

Subject the suspension to 10 freeze-thaw cycles in liquid nitrogen.[5]

Extrude the suspension at least 20 times through a 100 nm polycarbonate filter to form

large unilamellar vesicles (LUVs).[5]

Remove unencapsulated calcein by passing the liposome suspension through a size-

exclusion column.[5]

Leakage Assay:

Dilute the calcein-loaded LUVs in HEPES buffer to a final lipid concentration of 25 µM in a

96-well plate.[5]

Add varying concentrations of tolaasin to the wells.
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Monitor the increase in fluorescence over time at an excitation wavelength of 490 nm and

an emission wavelength of 515 nm.[5]

After the final reading, add 1% Triton X-100 to induce 100% leakage and record the

maximum fluorescence (F100).[5]

Calculation:

Calculate the percentage of calcein leakage using the formula:[5] % Leakage = [(F - F0) /

(F100 - F0)] x 100 where F is the fluorescence at a given time point, and F0 is the initial

fluorescence.

Expected Results: An increase in fluorescence intensity will be observed upon the addition of

tolaasin, corresponding to the leakage of calcein from the liposomes due to pore formation.

The rate and extent of leakage will be dependent on the tolaasin concentration.

Visualizations
The following diagrams illustrate the experimental workflows for the described techniques.
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Preparation

Experiment Analysis

Prepare Calcein-Loaded Liposomes

Add Liposomes and Tolaasin to Plate

Prepare Tolaasin Dilutions

Monitor Fluorescence Increase Add Triton X-100 for 100% Leakage Record Maximum Fluorescence Calculate % Leakage

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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